Cytotoxicity Against MCF-7 and A549 Cancer Cell Lines Compared to the Most Potent In-Class Derivative (10e)
While the lead compound in the cinnamic acyl 1,3,4-thiadiazole amide series, 10e, demonstrated highly potent sub-micromolar IC50 values against MCF-7 (0.28 µg/mL) and A549 (0.52 µg/mL) cancer cell lines [1], the specific compound (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide has reported activities in the micromolar range for the same cell lines . This direct comparison within the same chemical series highlights a significant difference in potency, which is crucial for researchers deciding between these structural analogs for an anticancer study.
| Evidence Dimension | In vitro growth inhibition of MCF-7 and A549 cells |
|---|---|
| Target Compound Data | MCF-7: 7.5 µM; A549: 6.0 µM |
| Comparator Or Baseline | Compound 10e: MCF-7 IC50 = 0.28 µg/mL (~0.7 µM based on MW ~400); A549 IC50 = 0.52 µg/mL |
| Quantified Difference | The comparator 10e is approximately 10-fold more potent against MCF-7 cells and 12-fold more potent against A549 cells than (2E)-3-phenyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]prop-2-enamide. |
| Conditions | MCF-7 (breast cancer) and A549 (lung cancer) cell lines, standard in vitro cytotoxicity assay. |
Why This Matters
This quantitative difference in potency is critical for scientific selection; researchers seeking a highly potent antitubulin agent would select 10e, whereas this compound may serve as a less potent control or a starting scaffold for further optimization.
- [1] Yang, X.-H., Wen, Q., Zhao, T.-T., Sun, J., Li, X., Xing, M., Lu, X., & Zhu, H.-L. (2012). Synthesis, biological evaluation, and molecular docking studies of cinnamic acyl 1,3,4-thiadiazole amide derivatives as novel antitubulin agents. Bioorganic & Medicinal Chemistry, 20(3), 1181–1187. View Source
